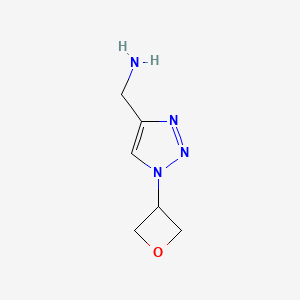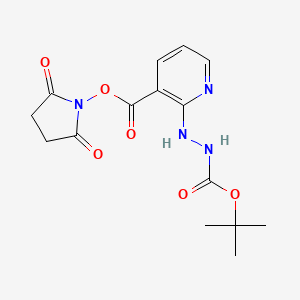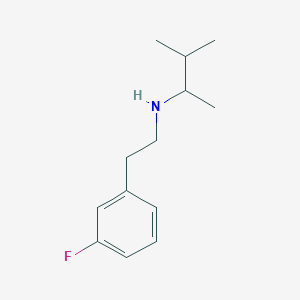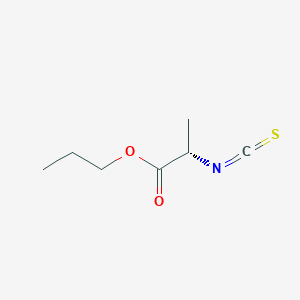
5-Bromo-2-ethyl-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-ethyl-4-methylpyridine is a brominated pyridine derivative Pyridine derivatives are widely used in various fields due to their unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethyl-4-methylpyridine typically involves the bromination of 2-ethyl-4-methylpyridine. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-ethyl-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used in Suzuki-Miyaura reactions. The reactions are usually performed in the presence of a base like potassium carbonate in an aqueous-organic solvent mixture.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura reactions.
Aplicaciones Científicas De Investigación
5-Bromo-2-ethyl-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Its derivatives may exhibit pharmacological activities and can be explored for drug development.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-ethyl-4-methylpyridine in chemical reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through various pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-methylpyridine
- 2-Bromo-4-methylpyridine
- 2-Ethyl-4-methylpyridine
Comparison
5-Bromo-2-ethyl-4-methylpyridine is unique due to the presence of both ethyl and methyl groups on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. Compared to 5-Bromo-2-methylpyridine, the additional ethyl group may enhance its solubility and steric properties, making it suitable for specific applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C8H10BrN |
|---|---|
Peso molecular |
200.08 g/mol |
Nombre IUPAC |
5-bromo-2-ethyl-4-methylpyridine |
InChI |
InChI=1S/C8H10BrN/c1-3-7-4-6(2)8(9)5-10-7/h4-5H,3H2,1-2H3 |
Clave InChI |
XNCDFLWWWSYVGR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=C(C(=C1)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B13648672.png)




![(3Z)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13648689.png)
![5-(Trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B13648700.png)
![2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid](/img/structure/B13648707.png)

![3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13648728.png)
